(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazolo-Pyrimidinone Core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the Phenoxy and Methoxy Groups: These groups are introduced through etherification reactions, which require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imino group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazolo-pyrimidinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- **(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- **(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Uniqueness
The compound’s unique structure, particularly the presence of the trifluoromethyl group and the thiadiazolo-pyrimidinone core, distinguishes it from other similar compounds. These features contribute to its enhanced stability, reactivity, and potential biological activities.
Properties
Molecular Formula |
C26H25F3N4O4S |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H25F3N4O4S/c1-14(2)17-7-5-15(3)11-20(17)37-10-9-36-19-8-6-16(13-21(19)35-4)12-18-22(30)33-25(31-23(18)34)38-24(32-33)26(27,28)29/h5-8,11-14,30H,9-10H2,1-4H3/b18-12-,30-22? |
InChI Key |
PSNZJGWBOIGAQG-GAABFIAHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Origin of Product |
United States |
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